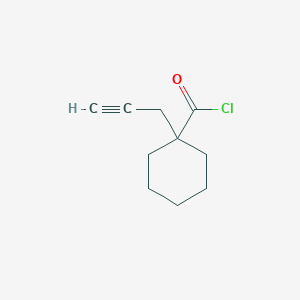

1-(Prop-2-yn-1-yl)cyclohexane-1-carbonyl chloride

描述

属性

IUPAC Name |

1-prop-2-ynylcyclohexane-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO/c1-2-6-10(9(11)12)7-4-3-5-8-10/h1H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEKGYGDBJDRKBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1(CCCCC1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30664694 | |

| Record name | 1-(Prop-2-yn-1-yl)cyclohexane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30664694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72335-84-3 | |

| Record name | 1-(Prop-2-yn-1-yl)cyclohexane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30664694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

1-(Prop-2-yn-1-yl)cyclohexane-1-carbonyl chloride is a chemical compound characterized by its unique structure, which includes a cyclohexane ring with a carbonyl chloride group and a propargyl substituent. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, potential therapeutic applications, and mechanisms of action.

- Molecular Formula : C10H13ClO

- Molecular Weight : 184.66 g/mol

- Structure : The compound features a cyclohexane ring substituted with a carbonyl chloride and a propargyl group, contributing to its electrophilic nature and reactivity in organic synthesis.

Anticancer Activity

Research indicates that certain propargyl derivatives exhibit significant potential in inhibiting cancer cell proliferation. Specifically, studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines, suggesting a mechanism that may involve the modulation of apoptotic pathways or interference with cell cycle progression.

Antimicrobial Properties

The compound has also been noted for its antimicrobial properties. Propargyl-containing compounds have demonstrated efficacy against various bacterial strains, highlighting their potential as novel antimicrobial agents. For instance, derivatives of propargyl compounds have shown activity against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .

The biological activity of this compound may be attributed to its ability to interact with biological macromolecules. The propargyl group allows for nucleophilic attacks, leading to the formation of reactive intermediates that can participate in further chemical reactions within biological systems. This reactivity may facilitate interactions with enzymes or receptors involved in critical metabolic pathways, influencing cellular functions and responses .

Synthesis and Applications

The synthesis of this compound can be achieved through various methods, including:

- Direct Chlorination : Utilizing chlorinating agents on the corresponding carboxylic acid.

- Nucleophilic Substitution : Employing nucleophiles that can react with the carbonyl chloride functionality.

This compound serves as an intermediate in organic synthesis, paving the way for the development of more complex molecules with potential therapeutic applications .

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal highlighted the anticancer properties of propargyl derivatives similar to this compound. The study demonstrated that these compounds could inhibit cell proliferation in MCF-7 breast cancer cells with an IC50 value of approximately 20 µM, indicating moderate potency .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial effects of propargyl compounds against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 125 to 500 µg/mL against Staphylococcus aureus and Pseudomonas aeruginosa. This suggests that modifications to the propargyl group could enhance antimicrobial efficacy .

科学研究应用

Organic Synthesis

1-(Prop-2-yn-1-yl)cyclohexane-1-carbonyl chloride serves as a versatile building block in organic synthesis. It can participate in various reactions due to its electrophilic nature, primarily attributed to the carbonyl group. Some notable applications include:

- Formation of Complex Organic Molecules : The compound can be utilized to synthesize more complex structures through nucleophilic substitution reactions. This is particularly useful in creating diverse chemical frameworks essential for advanced materials and pharmaceuticals.

- Reactivity with Nucleophiles : Interaction studies have shown that this compound reacts with various nucleophiles, providing insights into its potential pathways in synthetic chemistry. Such interactions are crucial for developing new synthetic methodologies.

Pharmaceutical Development

While specific biological data on this compound is limited, compounds containing similar propargyl groups have been studied for their biological activities. Propargyl derivatives are known to exhibit various pharmacological properties, including:

- Anticancer Activity : Some propargyl compounds have demonstrated potential in inhibiting cancer cell proliferation, suggesting that this compound may warrant further investigation for similar applications.

- Antimicrobial Properties : Research indicates that certain propargyl-containing compounds possess antimicrobial effects, which could be explored further for developing new antibiotics or antifungal agents.

Comparative Analysis with Related Compounds

The following table compares this compound with other structurally related compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2-(Prop-2-yn-1-yloxy)-1,3-benzothiazole | Benzothiazole ring | Known for its reactivity and applications in organic synthesis |

| Dimethyl (1′R,2′R,5′R)-2-(2′-Isopropenyl...) | Cyclohexane ring | Exhibits different substituents but shares cyclohexane core |

| Isoquinoline derivative | Propargyl group | Used as a building block in synthetic chemistry |

| 2,2′-{Cyclohexane...bis[5-(prop-2-y...phenol]} | Two propargyl groups | Incorporates multiple functional groups enhancing reactivity |

This comparison highlights the unique structural features of this compound while also demonstrating commonalities in their potential applications within organic synthesis.

相似化合物的比较

To contextualize the properties and applications of 1-(Prop-2-yn-1-yl)cyclohexane-1-carbonyl chloride, a comparative analysis with structurally related compounds is provided below:

Structural and Functional Comparisons

Key Observations :

- Steric Effects: The cyclohexane-propargyl substitution in the target compound introduces significant steric hindrance compared to linear acyl chlorides (e.g., propanoyl chloride) or even benzoyl chloride. This may slow nucleophilic attack but enhance selectivity in reactions .

- Electrophilicity : Benzoyl chloride’s aromatic ring enhances electrophilicity via resonance stabilization of the acylium ion, whereas the cyclohexane ring in the target compound provides less resonance stabilization but greater conformational flexibility.

准备方法

General Procedure:

- The carboxylic acid (1-(prop-2-yn-1-yl)cyclohexane-1-carboxylic acid) is dissolved in an inert solvent such as dichloromethane or chloroform.

- Thionyl chloride is added dropwise under anhydrous conditions, often with catalytic amounts of dimethylformamide (DMF) to activate the reaction.

- The reaction mixture is stirred at room temperature or gently heated until gas evolution ceases, indicating completion.

- Excess thionyl chloride and solvent are removed under reduced pressure.

- The crude acyl chloride is purified by distillation or recrystallization if necessary.

| Reagent | Conditions | Notes |

|---|---|---|

| Thionyl chloride | Room temp to reflux | Most common, clean by-products |

| Oxalyl chloride | Anhydrous, inert solvent | Generates CO and CO2 gases |

| PCl5 or PCl3 | Anhydrous, dry solvent | Less commonly used |

Specific Data on this compound

- Molecular Formula: C10H13ClO

- Molecular Weight: 184.66 g/mol

- CAS Number: 72335-84-3

The compound is characterized by the presence of the acyl chloride (-COCl) functional group attached to the cyclohexane ring substituted with a prop-2-yn-1-yl group.

Research Findings and Notes on Preparation

- The acyl chloride is typically synthesized immediately prior to use due to its moisture sensitivity and tendency to hydrolyze back to the acid.

- The presence of the propargyl (prop-2-yn-1-yl) substituent requires careful control of reaction conditions to avoid side reactions such as polymerization or addition reactions at the triple bond.

- Catalytic amounts of DMF are often used to enhance the reactivity of thionyl chloride by forming a Vilsmeier intermediate, which accelerates the conversion.

- The reaction is generally monitored by the cessation of gas evolution (SO2 and HCl) and confirmed by spectroscopic methods such as IR (disappearance of -COOH stretch, appearance of acyl chloride stretch near 1800 cm^-1) and NMR.

Summary Table of Preparation Method

Additional Considerations

- Alternative chlorinating agents like oxalyl chloride can be used but require handling of toxic gases.

- The acyl chloride should be stored under inert atmosphere and anhydrous conditions.

- Spectroscopic characterization is essential to confirm product identity and purity.

常见问题

Q. What are the key spectroscopic techniques for confirming the structural identity of 1-(Prop-2-yn-1-yl)cyclohexane-1-carbonyl chloride?

- Methodological Answer : Structural confirmation requires a combination of 1H and 13C NMR to identify the propargyl proton (δ ~2.4–2.6 ppm, triplet) and carbonyl chloride carbon (δ ~170–175 ppm). IR spectroscopy can validate the carbonyl chloride group (C=O stretch ~1750–1800 cm⁻¹) and alkyne C≡C stretch (~2100–2260 cm⁻¹). Mass spectrometry (EI-MS) should confirm the molecular ion peak at m/z 184.66 (C₁₀H₁₃ClO⁺). For definitive proof, single-crystal X-ray diffraction using programs like SHELXL (for refinement) is recommended .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical goggles, and a lab coat. Use a fume hood to avoid inhalation of vapors.

- First Aid : For skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, rinse with water for 10–15 minutes and seek medical attention.

- Storage : Keep in a tightly sealed container at 10–25°C, away from oxidizers and moisture. Refer to SDS guidelines for analogous compounds (e.g., handling of acyl chlorides) .

Q. How is this compound typically synthesized?

- Methodological Answer : A common route involves Friedel-Crafts acylation of cyclohexane with propargyl chloride derivatives. For example:

React cyclohexanecarbonyl chloride with propargyl bromide in the presence of a Lewis acid (e.g., AlCl₃) at 0–5°C.

Purify via fractional distillation or silica gel chromatography (eluent: hexane/ethyl acetate).

Monitor reaction progress by TLC and confirm product purity via HPLC (>95%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational and experimental NMR data for this compound?

- Methodological Answer :

- Computational Adjustments : Use density functional theory (DFT) with solvent models (e.g., PCM for CDCl₃) to simulate chemical shifts. Compare with experimental δ values.

- Conformational Analysis : Evaluate low-energy conformers via molecular dynamics simulations. Propargyl group rotation may cause splitting in NMR signals.

- Validation : Cross-check coupling constants (e.g., J = 2.4 Hz for the propargyl proton) and NOE correlations .

Q. What strategies mitigate side reactions during functionalization of the propargyl group in this compound?

- Methodological Answer :

- Temperature Control : Maintain reactions below 0°C to suppress alkyne polymerization.

- Protecting Groups : Use trimethylsilyl (TMS) protection for the terminal alkyne to prevent unwanted nucleophilic attacks.

- Catalyst Optimization : Employ Cu(I) or Pd(0) catalysts for selective Sonogashira coupling. Monitor by GC-MS to detect byproducts .

Q. How can crystallization challenges for X-ray diffraction studies be addressed?

- Methodological Answer :

- Solvent Screening : Test solvent mixtures (e.g., dichloromethane/hexane) using vapor diffusion methods.

- Crystallization Additives : Introduce co-crystallants like crown ethers to stabilize the lattice.

- Data Refinement : Use SHELXL for high-resolution data to model disorder in the propargyl or cyclohexane moieties. Check for twinning with PLATON .

Q. What mechanistic insights explain the reactivity of the carbonyl chloride group in nucleophilic acyl substitutions?

- Methodological Answer :

- Kinetic Studies : Perform Hammett analysis with para-substituted nucleophiles to assess electronic effects.

- Isotope Labeling : Use 18O-labeled water to trace hydrolysis pathways.

- DFT Calculations : Map transition states to identify rate-determining steps (e.g., tetrahedral intermediate formation) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting IR and NMR data for the carbonyl chloride group?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。